3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile
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Overview
Description
3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile is a chemical compound with the molecular formula C11H8ClN3S2 It is known for its unique structure, which includes a chlorobenzyl group, a sulfanyl group, and an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile typically involves the reaction of 4-chlorobenzyl chloride with 5-methyl-4-isothiazolecarbonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the isothiazole ring may interact with various enzymes, affecting their activity and leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorobenzyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
- 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
Uniqueness
3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile is unique due to its specific combination of functional groups and its isothiazole ring structure
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2S2/c1-8-11(6-14)12(15-17-8)16-7-9-2-4-10(13)5-3-9/h2-5H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFADWRJMKREDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666618 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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